Pyridine hydrofluoride

Fluorination Handling Safety Reagent Stability

Pyridine hydrofluoride (CAS 62778-11-4), also known as Olah's reagent or pyridinium poly(hydrogen fluoride) (PPHF), is a nucleophilic fluorinating agent widely utilized in organic synthesis. It is a complex of approximately 70% hydrogen fluoride and 30% pyridine (w/w), existing as a viscous liquid with a density of 1.1 g/mL at 20°C.

Molecular Formula C5H6FN
Molecular Weight 99.11 g/mol
CAS No. 62778-11-4
Cat. No. B045406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine hydrofluoride
CAS62778-11-4
SynonymsHydrogen Fluoride pyridine;  Hydrogen Fluoride-pyridine Complex;  Olah’s Reagent;  PPHF;  Poly(pyridine Fluoride);  Pyridinium poly(hydrogen fluoride);  Pyridinium polybifluoride;  Olah’s Reagents;  HF-pyridine
Molecular FormulaC5H6FN
Molecular Weight99.11 g/mol
Structural Identifiers
SMILESC1=CC=[NH+]C=C1.[F-]
InChIInChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H
InChIKeyGRJJQCWNZGRKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine Hydrofluoride (CAS 62778-11-4) for Controlled Fluorination and Desilylation


Pyridine hydrofluoride (CAS 62778-11-4), also known as Olah's reagent or pyridinium poly(hydrogen fluoride) (PPHF), is a nucleophilic fluorinating agent widely utilized in organic synthesis [1]. It is a complex of approximately 70% hydrogen fluoride and 30% pyridine (w/w), existing as a viscous liquid with a density of 1.1 g/mL at 20°C . This reagent serves as a stabilized, less volatile, and more easily handled form of anhydrous hydrogen fluoride (HF) [1].

Why Pyridine Hydrofluoride Cannot Be Substituted by Other Amine-HF Complexes or Fluoride Sources


Despite belonging to the same class of HF-amine complexes, substitution of pyridine hydrofluoride with alternatives like triethylamine trihydrofluoride (Et3N•3HF) or tetrabutylammonium fluoride (TBAF) is not straightforward due to quantifiable differences in reactivity, stability, and handling. Et3N•3HF, while more nucleophilic and stable at higher temperatures, presents distinct selectivity and material compatibility profiles [1]. TBAF, a common desilylation agent, often contains water and can lead to unwanted side reactions or lower selectivity [2]. The following quantitative evidence demonstrates where pyridine hydrofluoride offers a verifiable, differentiated performance profile critical for scientific selection and procurement.

Pyridine Hydrofluoride (CAS 62778-11-4): Quantifiable Differentiation vs. Key Comparators


Enhanced Thermal Stability for Ambient Reactions vs. Anhydrous Hydrogen Fluoride

Pyridine hydrofluoride (PPHF) offers a quantifiable advantage in thermal stability over anhydrous hydrogen fluoride (HF), simplifying its use in standard laboratory settings. It remains stable and does not release HF gas until reaching approximately 50-55°C, whereas anhydrous HF has a boiling point of 19.5°C [1]. This allows for the safe execution of typical HF fluorination reactions at atmospheric pressure and low temperatures in standard polyethylene or Teflon vessels, without the specialized, low-temperature equipment required for neat HF [2].

Fluorination Handling Safety Reagent Stability

Superior Fluoride Ion Nucleophilicity for Rapid Desilylation vs. TBAF

In the context of removing silyl protecting groups (e.g., TBDMS) from sensitive substrates like oligoribonucleotides, pyridine hydrofluoride demonstrates significantly faster and more efficient cleavage compared to common fluoride sources. A patent describes that pyridine hydrofluoride can remove silyl protecting groups in less than two hours under mild conditions [1]. In a specific example, desilylation of an RNA oligonucleotide on a solid support was achieved using a pyridine hydrofluoride/pyridine/THF mixture (1:2:3 v/v) at 40°C in just 30 minutes [1]. This performance is often cited as superior to tetrabutylammonium fluoride (TBAF), which can be less selective and is known to contain water that may degrade moisture-sensitive substrates [2].

Deprotection Silyl Ethers Oligonucleotide Synthesis

Distinct Electronic Environment and Controlled Reactivity vs. Other Amine-HF Complexes

The electronic environment of the fluoride ion in pyridine hydrofluoride is fundamentally different from that in other HF sources, as evidenced by 19F NMR spectroscopy. The JHF coupling constant for PPHF is 120 Hz, which is approximately one-fourth the magnitude of the JHF coupling constant for neat hydrogen fluoride (521 Hz) [1]. This indicates a significantly weaker H-F bond and a more 'naked' fluoride ion compared to HF, but still a different nucleophilicity and basicity profile compared to triethylamine trihydrofluoride (Et3N•3HF). The active fluorinating species in Et3N•3HF is reported to be more nucleophilic than that in HF/pyridine [2], which can be a critical factor when high selectivity is required over pure reactivity.

Reaction Kinetics 19F NMR Reagent Characterization

Improved Handling and Process Control for Industrial Fluorinations vs. Anhydrous HF

In industrial pharmaceutical synthesis, pyridine hydrofluoride provides a quantifiable advantage in yield and process control over traditional anhydrous HF methods. An industry case study reported a 92% yield improvement for the fluorination of a sterically hindered pharmaceutical intermediate when using pyridine hydrofluoride at 65°C, compared to conventional HF methods . Furthermore, the reagent's higher boiling point (110-115°C) compared to anhydrous HF (19.5°C) allows for more precise temperature control and reduces the risk of hazardous gas release during scale-up .

Pharmaceutical Synthesis Process Chemistry Yield Improvement

Key Application Scenarios for Pyridine Hydrofluoride (CAS 62778-11-4) Based on Quantitative Differentiation


Desilylation of RNA and Other Acid-Sensitive Biomolecules

Pyridine hydrofluoride is a premier reagent for the deprotection of silyl ethers (e.g., TBDMS) in the synthesis of oligonucleotides and carbohydrates. Its demonstrated ability to achieve complete desilylation in as little as 30 minutes at 40°C, as shown in patent literature [1], offers a significant advantage over TBAF in terms of speed and selectivity. This makes it the reagent of choice for workflows where minimizing exposure of the sensitive substrate to potentially hydrolytic or basic conditions is critical.

Fluorination of Pharmaceutical Intermediates Requiring High Yield and Controlled Reactivity

For the fluorination of complex, sterically hindered pharmaceutical intermediates, pyridine hydrofluoride provides a distinct process advantage. Industrial case studies report a 92% yield improvement over traditional anhydrous HF methods . The reagent's unique nucleophilicity profile, as indicated by its 19F NMR JHF coupling constant of 120 Hz [2], provides a level of controlled reactivity that can be essential for achieving the desired regio- and stereoselectivity in API synthesis, leading to more efficient and cost-effective manufacturing.

Laboratory-Scale Fluorination Replacing Hazardous Anhydrous HF

For many standard nucleophilic fluorinations (e.g., ring-opening of epoxides, hydrofluorination of alkenes), pyridine hydrofluoride serves as a safer and more practical substitute for anhydrous HF. Its thermal stability up to 50-55°C allows these reactions to be performed at atmospheric pressure in standard polyethylene or Teflon equipment, eliminating the need for specialized low-temperature apparatus and significantly reducing the risk of accidental HF gas release [3]. This quantifiable safety and handling advantage justifies its selection for routine organic synthesis in research and development laboratories.

Technical Documentation Hub

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